molecular formula C10H13NO4S2 B183024 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid CAS No. 327971-19-7

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

Cat. No. B183024
M. Wt: 275.3 g/mol
InChI Key: UHLPQMBGBPAJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives is well-documented in the provided literature. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the construction of substituted piperidin-4-one derivatives on solid support . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation .

Molecular Structure Analysis

The molecular structures of sulfonyl piperidine derivatives are characterized using various spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . X-ray crystallography has also been employed to determine the structures of related compounds, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the reaction of thioacylsulfanylarsines with piperidine has been studied, leading to the formation of piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives . These reactions demonstrate the potential for sulfonyl piperidine compounds to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can impart certain characteristics such as increased polarity and potential for hydrogen bonding. The crystal structures of two salts from piperidine and different acids have shown that non-covalent interactions like hydrogen bonds and CH2···O, O···Cπ, and CH2···π interactions play significant roles in structure extension . These interactions are crucial for understanding the solubility, stability, and reactivity of these compounds.

Scientific Research Applications

Anticancer Applications

  • Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid derivatives, including those related to 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid, have been synthesized and evaluated as promising anticancer agents. Studies show that certain synthesized compounds exhibit strong anticancer potential, suggesting their usefulness in cancer therapy (Rehman et al., 2018).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Research on derivatives of piperidine-2-carboxylic acid, closely related to the compound , has led to insights into their crystal structures, hydrogen bonding, and other molecular interactions. This is significant for understanding the physical and chemical properties of such compounds (Vrabel et al., 2014).

Inhibitor Synthesis and Evaluation

  • Synthesis of Enzyme Inhibitors : Studies have developed various compounds involving piperidine-4-carboxylic acid and its derivatives for inhibiting tumor necrosis factor-α and matrix metalloproteinases. These findings are crucial for therapeutic applications in inflammation and cancer (Venkatesan et al., 2004).

Synthesis of Novel Compounds

  • Development of New Chemical Entities : Research has focused on synthesizing new chemical entities using piperidine-carboxylic acid derivatives. This includes creating novel spiropyrrolidines, which have potential applications in pharmaceutical chemistry (Verma et al., 2009).

Chemoselective Synthesis

  • Creation of Sulfonic Acid Derivatives : A study developed a one-pot, two-step synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, demonstrating the versatility and efficiency of using piperidine-related compounds in organic synthesis (Yang et al., 2013).

Antimicrobial Activity

  • Investigation of Antimicrobial Properties : Research into the antimicrobial activity of compounds containing sulfonamido moieties, which include piperidine derivatives, is significant in the development of new antimicrobial agents (El-Gaby et al., 2002).

properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPQMBGBPAJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377866
Record name 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

CAS RN

327971-19-7
Record name 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.